7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine
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Overview
Description
7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the imidazo[4,5-B]pyridine core. It is a solid substance that is often used as an intermediate in organic synthesis and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine. This intermediate is then subjected to a series of halogenation reactions under phase transfer catalysis conditions to introduce the chlorine substituent . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) and tetrabutylammonium bromide (t-BAB) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[4,5-B]pyridine derivative .
Scientific Research Applications
7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of biological processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine include:
- 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine
- 7-Bromo-3H-imidazo[4,5-B]pyridine
- 5-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
1260672-55-6 |
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Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-5-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11) |
InChI Key |
FJIIDSKKIYCOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1Cl)Br |
Origin of Product |
United States |
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